Epomediol

概要

説明

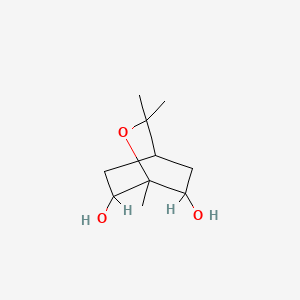

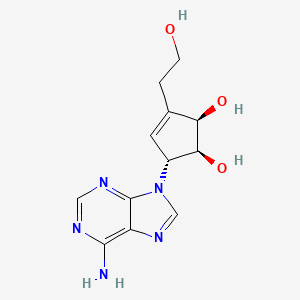

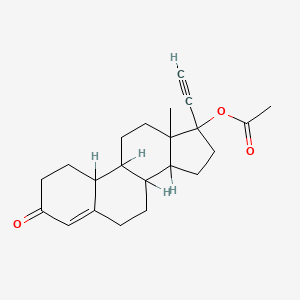

エポメジオールは、商品名Clesidrenとしても知られており、著しい胆汁分泌促進作用を持つ合成テルペノイド化合物です。 これは、主に妊娠中に起こる肝内胆汁うっ滞によるかゆみの症状治療に使用されます 。 この化合物は、分子式C10H18O3、モル質量186.25 g/molを持ちます .

準備方法

合成経路と反応条件: エポメジオールは、二環式構造の形成を含む一連の化学反応によって合成されます。合成経路は、通常、前駆体分子の環化に続き、ジオール官能基を導入するためのヒドロキシル化が伴います。反応条件には、通常、触媒の使用と、目的の生成物を得るために特定の温度と圧力の設定が必要です。

工業生産方法: エポメジオールの工業生産には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が伴います。このプロセスには、先進的な化学反応器の使用と、最終生成物を分離するための蒸留や結晶化などの精製技術が含まれます。

化学反応の分析

反応の種類: エポメジオールは、以下を含むさまざまな化学反応を受けます。

酸化: エポメジオールは、対応するケトンまたはカルボン酸を形成するために酸化することができます。

還元: 還元反応は、エポメジオールを対応するアルコールに変換することができます。

置換: エポメジオールは、水素原子の1つ以上が他の官能基で置き換えられる置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 条件は導入される置換基によって異なりますが、多くの場合、触媒と特定の溶媒の使用が伴います。

形成される主要な生成物:

酸化: ケトンとカルボン酸の形成。

還元: アルコールの形成。

置換: さまざまな官能基を持つ置換エポメジオール誘導体の形成。

4. 科学研究の応用

エポメジオールは、研究と産業のさまざまな分野で大きな可能性を秘めています。

化学: 他の複雑な分子の合成における前駆体として使用されます。

生物学: 細胞プロセスと代謝経路への影響について研究されています。

医学: 肝臓関連疾患の治療における治療の可能性とその抗炎症作用について調査されています。

科学的研究の応用

Epomediol has significant potential in various fields of research and industry:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its effects on cellular processes and metabolic pathways.

Medicine: Investigated for its therapeutic potential in treating liver-related conditions and its anti-inflammatory properties.

作用機序

エポメジオールは、主に胆汁分泌促進作用によって作用し、胆汁の流れと胆汁酸の分泌を増加させます。 この機序は、胆汁酸合成の増強とエポメジオールグルクロン酸の胆汁分泌に関連しています 。 胆汁酸代謝において重要な役割を果たすコレステロール7α-ヒドロキシラーゼなどの酵素の発現にも影響を与えます .

類似の化合物:

ウルソデオキシコール酸: 肝臓疾患の治療に使用される、胆汁分泌促進作用を持つ別の化合物。

ケノデオキシコール酸: 機能は似ていますが、化学構造と具体的な用途が異なります。

エポメジオールの独自性: エポメジオールは、特定の二環式構造とジオール官能基の存在により、独自の胆汁分泌促進作用に貢献する、独特の化合物です。 他の類似の化合物とは異なり、エポメジオールはエチニルエストラジオール誘発性胆汁うっ滞を効果的に逆転させ、胆汁酸合成を促進することが示されています .

類似化合物との比較

Ursodeoxycholic Acid: Another compound with choleretic effects used in the treatment of liver diseases.

Chenodeoxycholic Acid: Similar in function but differs in its chemical structure and specific applications.

Uniqueness of Epomediol: this compound is unique due to its specific bicyclic structure and the presence of diol functional groups, which contribute to its distinct choleretic activity. Unlike other similar compounds, this compound has been shown to effectively reverse ethinyloestradiol-induced cholestasis and enhance bile acid synthesis .

特性

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNQSLSBBZFGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C(O1)(C(C2)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971470 | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56084-15-2, 38223-98-2 | |

| Record name | Epomediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56084-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38223-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epomediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 165 °C | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does epomediol exert its choleretic effect?

A1: While the exact mechanism remains to be fully elucidated, research suggests this compound may improve liver cell membrane fluidity, enhancing bile acid transport and secretion. [, ] Additionally, studies indicate this compound stimulates both bile acid-dependent and independent bile flow. []

Q2: What is the impact of this compound on glutathione homeostasis in cholestasis?

A2: Studies show that this compound can normalize the reduced and oxidized glutathione levels in the liver of rats with ethinylestradiol-induced cholestasis. Moreover, it increases biliary and liver cysteine concentrations and enhances renal glutathione levels. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H16O3, and its molecular weight is 184.23 g/mol.

Q4: Is there any available spectroscopic data on this compound?

A4: While specific spectroscopic data is not provided in the provided abstracts, analytical methods like gas chromatography have been used to characterize and quantify this compound in biological samples. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound undergoes biotransformation primarily in the liver, forming metabolites such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and a glucuronide conjugate. [, ]

Q6: What are the primary routes of this compound excretion?

A6: this compound and its metabolites are excreted mainly through urine and bile. [] There is a possibility of enterohepatic circulation, although the presence of the drug and its metabolites in feces is minimal. []

Q7: What conditions has this compound been investigated for?

A7: this compound has been studied for its therapeutic potential in various liver diseases, including:

- Intrahepatic cholestasis of pregnancy (ICP) [, , ]

- Ethinylestradiol-induced cholestasis [, , ]

- Chronic hepatopathies [, ]

- Fatty liver disease []

- Ethanol-induced liver injury []

Q8: Is this compound effective in treating pruritus associated with cholestasis?

A8: Clinical studies indicate that this compound can significantly alleviate pruritus in patients with ICP, even in cases where biochemical markers show minimal improvement. [, ]

Q9: Does this compound improve liver function in patients with chronic hepatopathies?

A9: While some studies report improvements in liver function tests and symptoms in patients with chronic hepatopathies, the overall efficacy of this compound in these conditions appears limited, particularly in cases with severe liver damage. [, ]

Q10: What formulations of this compound are available?

A10: this compound has been administered orally and intravenously in clinical studies. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)

![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)

![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)

![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)

![4-[[[2-(4-Fluorophenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1195008.png)

![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)